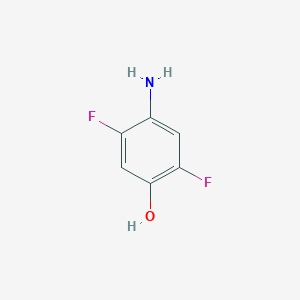

4-Amino-2,5-difluorophenol

Description

Overview of Fluorinated Aminophenols in Contemporary Chemical Science

Fluorinated aminophenols are a class of organic compounds that have garnered significant interest in modern chemical research. The strategic incorporation of fluorine atoms into the aminophenol scaffold can dramatically alter the molecule's physicochemical and biological properties. rsc.orgtandfonline.comchinesechemsoc.org This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. chinesechemsoc.org These properties can enhance metabolic stability, increase binding affinity to biological targets, and modify lipophilicity, which are all desirable traits in the development of new pharmaceuticals and agrochemicals. tandfonline.comchinesechemsoc.org

In medicinal chemistry, for instance, fluorinated aminophenols serve as crucial building blocks for synthesizing a variety of therapeutic agents. tandfonline.com The presence of fluorine can block metabolic pathways, leading to drugs with improved pharmacokinetic profiles. tandfonline.com In materials science, these compounds are utilized as monomers for high-performance polymers, such as polybenzoxazoles, imparting enhanced thermal stability and flame retardancy. chemshuttle.comacs.org Furthermore, their unique electronic properties make them valuable in the development of advanced materials with specific optical or electronic functions.

Significance of 4-Amino-2,5-difluorophenol in Specialized Chemical Disciplines

This compound, with its specific substitution pattern, is a particularly valuable reagent and building block in several specialized areas of chemistry. Its structure, featuring an amino group and a hydroxyl group on a difluorinated benzene (B151609) ring, allows for a wide range of chemical transformations.

In medicinal chemistry, this compound is used in the preparation of phenoxypyridylpyrimidine derivatives which act as modulators of inositol-requiring enzyme 1 (IRE1) activity. chemicalbook.com It is also a key intermediate in the synthesis of complex molecules, where the fluorine atoms can fine-tune the biological activity and metabolic stability of the final product.

In the field of materials science, the difluorophenol moiety can be incorporated into polymer backbones to enhance thermal and chemical resistance. The presence of both an amino and a hydroxyl group provides two points for polymerization, leading to the formation of robust and highly structured materials.

Historical Development of Research on Difluorinated Phenolic Amines

The exploration of fluorinated organic compounds began to gain significant momentum in the mid-20th century, driven by the unique properties imparted by fluorine. nih.govbeilstein-journals.org Early research focused on the development of methods for introducing fluorine atoms into aromatic rings. The synthesis of difluorinated phenolic amines, such as this compound, was a logical progression of this work.

Initial synthetic routes often involved harsh conditions and resulted in low yields and mixtures of isomers. google.com For example, the nitration of 2,5-difluorophenol (B1295083) followed by reduction was a common but often inefficient method for producing this compound. google.com

Over the years, significant advancements in synthetic methodologies have led to more efficient and selective ways to produce these compounds. These include the development of novel fluorinating agents and catalytic methods. nih.govbeilstein-journals.org A notable development was the use of catalytic hydrogenation to reduce substituted nitrobenzenes, which provided a cleaner and higher-yielding route to the desired aminophenols. google.comechemi.com For instance, the reduction of 1-(benzyloxy)-2,5-difluoro-4-nitrobenzene (B8419174) using palladium on carbon as a catalyst has been shown to produce this compound in high yield. echemi.com Another method involves the catalytic reduction of 2,5-difluoro-4-(phenyldiazenyl)phenol. google.com These advancements have made difluorinated phenolic amines more accessible for research and development in various fields.

Detailed Research Findings

Below are tables summarizing key data and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 120103-19-7 | chemicalbook.comchemscene.comsigmaaldrich.com |

| Molecular Formula | C₆H₅F₂NO | chemscene.comsigmaaldrich.com |

| Molecular Weight | 145.11 g/mol | chemscene.comsigmaaldrich.com |

| Appearance | Pale brown to off-white solid/powder | google.comechemi.com |

| Melting Point | Not explicitly stated | |

| Solubility | Soluble in polar solvents like methanol (B129727) and ethanol (B145695) | chemshuttle.comgoogle.com |

| InChI Key | RPNPSBJBVUOFBH-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Key Synthetic Reactions for this compound

| Starting Material | Reagents and Conditions | Product | Yield | Source(s) |

| 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene | 10% Palladium on carbon, Hydrogen, Methanol, Room Temperature | This compound | 99% | echemi.com |

| 2,5-Difluoro-4-(phenyldiazenyl)phenol | 10% Palladium on carbon, Hydrogen, Ethanol, Room Temperature | This compound | 60% | google.com |

| 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene | 10% Palladium on carbon, Hydrogen, Methanol, Room Temperature, 24 hours | This compound | 99% | echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNPSBJBVUOFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381114 | |

| Record name | 4-AMINO-2,5-DIFLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120103-19-7 | |

| Record name | 4-Amino-2,5-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120103-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-AMINO-2,5-DIFLUOROPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Amino 2,5 Difluorophenol

Established Synthetic Routes and Reaction Pathways

Established methods for synthesizing 4-Amino-2,5-difluorophenol primarily rely on multi-step processes starting from commercially available precursors. fiveable.mesavemyexams.comwalisongo.ac.id These routes involve the sequential introduction and modification of functional groups on a fluorinated benzene (B151609) ring.

Constructing this compound often involves a series of carefully planned reactions to build the molecule's structure systematically. fiveable.me

A conventional approach to synthesizing this compound involves the nitration of a suitable precursor followed by the reduction of the nitro group to an amino group. A common starting material for this route is 2,5-difluorophenol (B1295083). google.comgoogle.com

The process typically begins with the electrophilic aromatic substitution (nitration) of 2,5-difluorophenol to introduce a nitro group (–NO₂) onto the aromatic ring. The subsequent step is the reduction of the resulting nitrophenol intermediate to the desired aminophenol.

To circumvent the direct nitration of the sensitive phenol (B47542) group, a protection strategy can be employed. For instance, the hydroxyl group can be protected, as in 1-(benzyloxy)-2,5-difluoro-4-nitrobenzene (B8419174), which can then be reduced to the final product.

Table 1: Example of Reduction Step in a Nitration-Reduction Pathway echemi.com

| Starting Material | Reagents/Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene | H₂, 10% Palladium on carbon (Pd/C) | Methanol (B129727) | Room temperature, 24 hours | This compound | 99% |

To overcome the poor selectivity of the nitration-reduction route, an alternative multi-step synthesis involving a diazotization-coupling-reduction sequence has been developed. google.comgoogle.com This method offers better control over the regiochemistry and results in higher yields of the desired product.

The process begins with the diazotization of an aniline (B41778), such as aniline itself, to form a diazonium salt. This is followed by an azo coupling reaction between the diazonium salt and a phenol, in this case, 2,5-difluorophenol. The final step is the reductive cleavage of the resulting azo compound (e.g., 2,5-difluoro-4-(phenyldiazenyl)phenol) to yield this compound. google.com

Table 2: Diazotization-Coupling-Reduction Synthesis of this compound google.com

| Step | Starting Materials | Reagents | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1. Diazotization & Coupling | Aniline, 2,5-Difluorophenol | NaNO₂, HCl, NaOH | 2,5-Difluoro-4-(phenyldiazenyl)phenol | Not specified |

| 2. Reduction | 2,5-Difluoro-4-(phenyldiazenyl)phenol | H₂, 10% Pd/C, Ethanol (B145695) | This compound | Not specified |

This pathway provides a more reliable and efficient route to this compound compared to the direct nitration method. google.com

Catalytic hydrogenation is a crucial reduction method employed in several synthetic routes to this compound. google.comorgsyn.org It is used to convert nitro groups or azo groups into the target amino group.

In the context of the nitration-reduction strategy, catalytic hydrogenation is used to reduce the nitro intermediate. For example, 1-(benzyloxy)-2,5-difluoro-4-nitrobenzene is hydrogenated over a palladium on carbon (Pd/C) catalyst. echemi.com Similarly, in the diazotization-coupling-reduction sequence, the intermediate azo compound, 2,5-difluoro-4-(phenyldiazenyl)phenol, is reduced to this compound using a Pd/C catalyst under a hydrogen atmosphere. google.com

Table 3: Examples of Catalytic Hydrogenation in the Synthesis of this compound

| Substrate | Catalyst | Solvent | Conditions | Product | Source |

|---|---|---|---|---|---|

| 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene | 10% Pd/C | Methanol | H₂ atmosphere, Room Temp | This compound | echemi.com |

| 2,5-Difluoro-4-(phenyldiazenyl)phenol | 10% Pd/C | Ethanol | H₂ atmosphere, Room Temp | This compound | google.com |

The choice of catalyst, solvent, temperature, and pressure can be optimized to ensure high conversion and yield. chemicalbook.comguidechem.com Platinum-based catalysts are also commonly used for such reductions. orgsyn.org

Regioselective functionalization aims to introduce chemical groups at specific positions on a molecule, which is a significant challenge in aromatic chemistry. For precursors to this compound, techniques such as directed ortho-metalation (DoM) can be powerful tools. usp.br This strategy uses a directing group on the aromatic ring to guide a metalating agent (like an organolithium reagent) to a specific adjacent position. Subsequent reaction with an electrophile introduces a new functional group at that site with high selectivity.

While specific literature detailing a full regioselective synthesis of this compound is sparse, the principles are well-established for related fluorinated aromatics. usp.brresearchgate.net For example, the functionalization of fluorinated phenols or anilines can be controlled by using appropriate directing groups and reaction conditions, allowing for the stepwise and regiochemically precise construction of the target molecule, potentially avoiding the problematic low-selectivity nitration step. researchgate.net

Multi-Step Synthesis from Precursor Compounds

Advancements in Green Chemistry Synthesis of this compound

The principles of green chemistry focus on designing chemical processes that are more environmentally benign, efficient, and sustainable. dokumen.pub In the context of this compound synthesis, advancements are aimed at improving atom economy, reducing waste, and using less hazardous materials.

Future green chemistry advancements could involve:

Eco-friendly Catalysts : Replacing traditional heavy metal catalysts like palladium with more benign and recyclable alternatives, or developing highly efficient versions to minimize catalyst loading. researchgate.net

Biocatalysis : Utilizing enzymes to perform specific steps, such as the reduction of the nitro group, under mild, aqueous conditions.

Alternative Solvents : Replacing volatile organic solvents like methanol and ethanol with greener alternatives such as water, supercritical fluids, or ionic liquids. dokumen.pub

Process Intensification : Employing technologies like microwave-assisted synthesis, which can significantly shorten reaction times and improve energy efficiency. researchgate.net

The ongoing search for more sustainable synthetic routes is a key driver in modern pharmaceutical chemistry research. nottingham.ac.ukgoogle.com

Atom Economy and Synthetic Efficiency Analysis

Atom economy, a principle of green chemistry, focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. rsc.org In the context of this compound synthesis, this means designing routes that avoid the use of stoichiometric reagents and minimize the formation of by-products.

A newer process for preparing halogen-containing 4-aminophenols, including the 2,5-difluoro derivative, involves a multi-step sequence starting from an aniline derivative. google.com This process includes diazotization, coupling with a phenol, and subsequent reduction. google.com While specific atom economy percentages for this route are not detailed, the approach of building the molecule through sequential bond formation can offer better control and potentially higher atom economy compared to less selective reactions like nitration.

A key aspect of improving synthetic efficiency is the use of catalytic processes. Catalysts can significantly enhance the atom economy of reactions by enabling reaction pathways with fewer steps and less waste. kccollege.ac.in For instance, the use of catalytic reduction methods for the final step of converting the azo intermediate to the aminophenol is more atom-economical than using stoichiometric reducing agents.

| Synthetic Route | Key Steps | Known Challenges | Potential for High Atom Economy |

|---|---|---|---|

| Nitration-Reduction | 1. Nitration of 2,5-difluorophenol 2. Reduction of 4-nitro-2,5-difluorophenol | Low selectivity in nitration step, leading to poor yields. google.com | Lower, due to by-product formation in the nitration step. |

| Diazotization-Coupling-Reduction | 1. Diazotization of an aniline derivative 2. Coupling with a phenol 3. Reduction of the azo intermediate | Multi-step process. google.com | Potentially higher, especially with catalytic reduction. |

Application of Sustainable Catalytic Systems

The development of sustainable catalytic systems is crucial for the environmentally friendly synthesis of this compound. Research in related fields highlights the potential of various catalytic approaches.

For instance, the use of heterogeneous catalysts is advantageous as they can be easily recovered and reused, reducing waste and cost. mdpi.commdpi.com While specific applications to this compound are not detailed in the provided results, the principles are transferable. For example, catalytic hydrogenation using catalysts like palladium on carbon is a common and efficient method for reducing nitro groups or azo compounds to amines. google.comgoogle.com

Furthermore, biocatalysis, employing enzymes, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. frontiersin.org Enzymes operate under mild conditions and can lead to high enantioselectivity, which is critical in the synthesis of chiral molecules. frontiersin.org While not explicitly mentioned for this compound, the broader trend towards biocatalysis in chemical synthesis suggests its potential applicability. frontiersin.org

Development of Environmentally Benign Reaction Conditions

The shift towards greener synthesis necessitates the use of environmentally friendly solvents and reaction conditions. Water is an ideal green solvent, and methods that utilize aqueous conditions are highly desirable. researchgate.net For example, a procedure for the chlorination and bromination of aromatic compounds has been developed using aqueous hydrohalic acid and hydrogen peroxide, avoiding the need for hazardous organic solvents. researchgate.net

Similarly, the use of solvent-free reaction conditions, where possible, can significantly reduce the environmental impact of a synthesis. google.com This approach minimizes solvent waste and can lead to simplified purification procedures.

The choice of reagents also plays a critical role. For example, using hydrogen peroxide as an oxidant is preferable to many other oxidizing agents as its only by-product is water. researchgate.net

Minimization of Waste Generation and By-product Formation

Minimizing waste is a cornerstone of green chemistry and is intrinsically linked to atom economy and the use of catalytic methods. rsc.orgtheijes.com In the synthesis of related aminophenol compounds, recycling of mother liquor has been shown to be an effective strategy to reduce liquid waste. theijes.com This approach can decrease the volume of effluent and the associated treatment costs. theijes.com

The selective nature of catalytic reactions plays a significant role in minimizing by-product formation. kccollege.ac.in For example, in the synthesis of 2,4-dichlorophenol (B122985), a related compound, a catalyst with high activity and selectivity was developed to ensure the desired product was formed with minimal side reactions. researchgate.net The products in this system were also easily separated from the aqueous solution containing the catalyst, simplifying both product isolation and catalyst recycling. researchgate.net

| Strategy | Description | Example/Potential Application |

|---|---|---|

| Catalyst Recycling | Using heterogeneous catalysts that can be easily separated from the reaction mixture and reused in subsequent batches. | Palladium on carbon for reduction steps. google.comgoogle.com |

| Mother Liquor Recycling | Reusing the liquid from which the product has been crystallized to reduce the overall volume of liquid waste. theijes.com | Can be applied to the crystallization step of this compound. |

| Use of Selective Catalysts | Employing catalysts that favor the formation of the desired product over by-products. researchgate.net | Development of specific catalysts for the key bond-forming steps in the synthesis. |

| Environmentally Benign Reagents | Choosing reagents that have minimal environmental impact, such as using hydrogen peroxide as an oxidant. researchgate.net | Applicable in any oxidation steps required in the synthesis. |

Novel Synthetic Approaches and Future Directions in Synthesis

Future advancements in the synthesis of this compound are likely to focus on the development of even more efficient and sustainable methods. Novel synthetic routes that offer higher yields, improved selectivity, and a better environmental profile are continuously being explored for related compounds.

One promising area is the use of flow chemistry. Continuous flow systems allow for precise control over reaction parameters, which can lead to higher yields and purity, as well as enhanced safety for highly exothermic or hazardous reactions. frontiersin.org

Furthermore, the development of novel catalytic systems remains a key research focus. This includes the design of more active and selective catalysts, as well as the exploration of new types of catalysis, such as photoredox catalysis, which uses light to drive chemical reactions. frontiersin.org

Iii. Spectroscopic and Structural Elucidation of 4 Amino 2,5 Difluorophenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4-Amino-2,5-difluorophenol in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a compound containing hydrogen, carbon, and fluorine, a multi-nuclear approach is employed.

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms (protons) in the molecule. The aromatic region of the spectrum is of particular interest for confirming the substitution pattern. For this compound, the structure dictates the presence of two aromatic protons, an amino group (NH₂), and a hydroxyl group (OH).

Predicted ¹H NMR data in a common solvent like DMSO-d₆ reveals distinct signals for each type of proton. ichemical.com The protons of the amino and hydroxyl groups are typically observed as singlets, although their chemical shift can be variable and they may broaden or exchange with deuterium (B1214612) from the solvent. ichemical.com The two aromatic protons, H-3 and H-6, are chemically non-equivalent and are expected to appear as complex multiplets due to coupling with each other (ortho-coupling) and with the adjacent fluorine atoms. ichemical.com

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.05 | Singlet (s) | 1H | -OH |

| 6.58 | Multiplet (m) | 2H | Ar-H (H-3, H-6) |

| 4.68 | Singlet (s) | 2H | -NH₂ |

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆. ichemical.com

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift influenced by the electronegativity of attached and nearby atoms. The carbons directly bonded to the electronegative fluorine and oxygen atoms (C-2, C-5, C-1) are expected to resonate at lower field (higher ppm values), while the carbon attached to the nitrogen (C-4) will also be significantly shifted. Furthermore, the signals for carbons bonded to fluorine will appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling, which is typically large. Carbons at two or three bonds distance will show smaller (²JCF, ³JCF) couplings.

| Carbon Atom | Predicted Chemical Shift (δ) ppm (Approx.) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | 140-145 | Doublet of doublets (dd) |

| C-2 | 148-152 | Doublet (d) |

| C-3 | 105-110 | Doublet of doublets (dd) |

| C-4 | 130-135 | Doublet of doublets (dd) |

| C-5 | 145-150 | Doublet (d) |

| C-6 | 100-105 | Doublet of doublets (dd) |

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling for this compound.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. Since there are two chemically distinct fluorine atoms in this compound (F-2 and F-5), two signals are expected in the ¹⁹F NMR spectrum. The chemical environment surrounding each fluorine is different: F-2 is positioned between a hydroxyl and a hydrogen-bearing carbon, while F-5 is between an amino group and a hydrogen-bearing carbon. This difference in electronic environment leads to distinct chemical shifts. Each signal will be split into a multiplet due to coupling with the nearby aromatic protons.

Two-dimensional (2D) NMR experiments provide correlational information that confirms atomic connectivity.

HH-COSY (Homonuclear Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic protons (H-3 and H-6), confirming that they are coupled to each other and thus adjacent on the ring.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment would reveal the entire spin system of the aromatic protons, further confirming their relationship within the same aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments would show correlations between directly bonded protons and carbons, allowing for the unambiguous assignment of the signals for C-3/H-3 and C-6/H-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds), which would be invaluable for assigning the quaternary carbons (C-1, C-2, C-4, C-5) by observing their correlations to the known protons (H-3, H-6, and the protons on the OH and NH₂ groups).

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" based on its functional groups.

FTIR spectroscopy is used to identify the various functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. For instance, analysis of the related compound 4-amino-2,6-difluorophenol (B148228) hydrochloride shows characteristic bands for N-H and O-H groups. chemshuttle.com The NIST database also provides a reference spectrum for 4-amino-2,6-dichlorophenol (B1218435), which can be used for comparison of the aromatic framework vibrations. nist.gov

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | O-H Stretch (broad) | Phenolic -OH |

| 3450 - 3250 | N-H Stretch (two bands) | Amino -NH₂ |

| 1630 - 1550 | N-H Bend | Amino -NH₂ |

| 1620 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | C-O Stretch | Phenolic C-O |

| 1280 - 1200 | C-N Stretch | Aromatic C-N |

| 1250 - 1000 | C-F Stretch (strong) | Aromatic C-F |

| 900 - 670 | C-H Bend (out-of-plane) | Aromatic C-H |

Table 3: Expected Characteristic FTIR Absorption Bands for this compound.

Raman Spectroscopy (as a complementary technique)

Raman spectroscopy serves as a valuable complementary technique to infrared (IR) spectroscopy for the vibrational analysis of this compound. While direct Raman studies on this specific compound are not extensively documented in the literature, analysis of structurally similar molecules provides significant insight. For instance, studies on other difluorophenol isomers and amino-substituted aromatic compounds help in assigning the expected vibrational modes. researchgate.netscispace.com

Key vibrational modes for this compound that would be active in Raman spectroscopy include:

C-F Stretching: The carbon-fluorine stretching vibrations in fluorinated benzenes typically appear as strong bands in the Raman spectrum. For related molecules like 2,3-difluorophenol, these modes are observed in the region of 1250-1335 cm⁻¹. researchgate.net

Aromatic C-C Stretching: The characteristic stretching vibrations of the benzene (B151609) ring are expected in the 1400-1650 cm⁻¹ range.

Amino Group Vibrations: The NH₂ scissoring, twisting, and wagging modes are also observable, although they are often weaker in Raman than in IR spectra.

In studies of similar compounds like 2-amino-4,5-difluorobenzoic acid, the C-F in-plane bending mode is identified around 750 cm⁻¹ in the Raman spectrum. researchgate.net The complementary nature of Raman and IR spectroscopy is crucial, as some vibrations that are weak or forbidden in IR can be strong in Raman, and vice versa, allowing for a more complete vibrational assignment.

Electronic Absorption and Ionization Spectroscopy

The electronic properties of this compound, including its excited states and ionization potential, are explored through electronic absorption and ionization spectroscopy.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring, containing both an electron-donating amino group (-NH₂) and a hydroxyl group (-OH), along with electron-withdrawing fluorine atoms (-F). The UV-Vis spectrum of the parent compound, 4-aminophenol (B1666318), shows characteristic absorption bands that are influenced by these functional groups. researchgate.net The addition of fluorine atoms is expected to cause a shift in the absorption maxima (λ_max). The degradation of related dichlorophenols has been effectively monitored using UV-Vis spectroscopy, highlighting its utility in quantitative analysis. HPLC analysis is frequently coupled with UV-Vis detection for the quantification of phenolic compounds.

Table 1: MATI Spectroscopy Data for 2,5-Difluorophenol (B1295083) Rotamers This table is based on data for a related compound and serves as a reference.

| Rotamer | S₁ ← S₀ Transition Origin (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |

|---|---|---|

| cis | 36448 | 71164 |

| trans | 36743 | 71476 |

Data sourced from studies on 2,5-difluorophenol. pku.edu.cnresearchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for confirming its purity and structural identity.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the analysis of the intact molecule. In positive ion mode, the molecule is expected to readily form the protonated molecular ion, [M+H]⁺. In negative ion mode, deprotonation of the acidic phenolic hydroxyl group would yield the [M-H]⁻ ion. Predicted mass-to-charge ratios (m/z) for various adducts of this compound (molecular formula C₆H₅F₂NO, monoisotopic mass 145.03392 Da) are crucial for its identification. uni.lu

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct | Ion Formula | Predicted m/z | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | [C₆H₆F₂NO]⁺ | 146.04120 | Positive |

| [M+Na]⁺ | [C₆H₅F₂NNaO]⁺ | 168.02314 | Positive |

| [M+K]⁺ | [C₆H₄F₂KNO]⁺ | 183.99708 | Positive |

| [M-H]⁻ | [C₆H₄F₂NO]⁻ | 144.02664 | Negative |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful technique for assessing the purity and confirming the identity of volatile and thermally stable compounds. researchgate.netresearchgate.net For polar compounds like phenols and anilines, derivatization is often necessary to increase volatility and improve chromatographic peak shape. epa.gov

For this compound, a derivatization step, such as silylation or acylation of the polar -OH and -NH₂ groups, would likely be required prior to GC-MS analysis. Once separated on the GC column, the compound would be ionized (typically by electron impact), causing predictable fragmentation. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint that can be compared against spectral libraries to confirm the compound's identity. This method is standard for detecting and quantifying related compounds like aminodichlorophenols in various samples.

X-ray Diffraction Analysis (for Solid-State Structure Determination)

An extensive search of publicly available scientific literature and chemical databases did not yield any specific single-crystal X-ray diffraction studies for this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles determined by this method, are not available for the solid-state structure of this specific compound.

While X-ray diffraction data exists for structurally related but distinct molecules, such as 4-amino-2,6-dichlorophenol, these findings are not directly applicable to this compound due to the differences in substituent atoms (chlorine versus fluorine) and their positions on the phenol (B47542) ring. iucr.orgresearchgate.net The electronic and steric properties of fluorine versus chlorine atoms would lead to different crystal packing arrangements and intermolecular interactions. Therefore, in the absence of a dedicated crystallographic study for this compound, a definitive analysis of its solid-state structure via X-ray diffraction cannot be provided at this time.

Iv. Computational and Theoretical Investigations of 4 Amino 2,5 Difluorophenol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. For 4-Amino-2,5-difluorophenol, these calculations reveal detailed information about its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for studying substituted phenols. rsc.orgnih.gov Applications of DFT to a molecule like this compound would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include key structural parameters, thermodynamic properties, and vibrational frequencies. acs.org For instance, DFT calculations can provide precise values for the lengths of the C-F, C-O, and C-N bonds, as well as the bond angles and dihedral angles that define the molecule's shape. Furthermore, theoretical vibrational spectra (IR and Raman) can be computed, which aids in the assignment of experimental spectral bands. nih.gov Studies on similar substituted phenols have successfully used DFT to determine thermochemical descriptors and correlate them with experimental results, demonstrating the reliability of this approach. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a Substituted Phenol (B47542)

This interactive table illustrates the types of data obtained from DFT calculations. The values are representative and not specific to this compound.

| Parameter Type | Atom(s) Involved | Calculated Value | Significance |

| Bond Length | C-O | 1.36 Å | Indicates the distance between the Carbon and Oxygen atoms of the phenol group. |

| Bond Length | C-N | 1.39 Å | Represents the distance between the Carbon and Nitrogen atoms of the amino group. |

| Bond Length | C-F | 1.35 Å | Shows the distance between a Carbon and a Fluorine atom. |

| Bond Angle | C-O-H | 109.0° | Defines the angle of the hydroxyl group. |

| Dihedral Angle | H-O-C-C | 0.0° / 180.0° | Describes the orientation of the hydroxyl group relative to the benzene (B151609) ring. |

| Total Energy | - | -550 Hartree | Represents the total electronic energy of the molecule at its optimized geometry. |

| Dipole Moment | - | 2.5 Debye | Quantifies the overall polarity of the molecule. |

Note: Data is illustrative.

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net It is a powerful extension of DFT used to calculate excited-state properties, such as vertical excitation energies, which correspond to the absorption of light in the UV-visible spectrum. researchgate.netjuniperpublishers.com

For this compound, TD-DFT calculations could predict its absorption spectrum, identifying the wavelengths at which the molecule absorbs light and the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). juniperpublishers.comresearchgate.net Studies on similar aminophenols have used TD-DFT to understand how substituents affect the excited states and potential photochemical reactions, such as excited-state hydrogen transfer. researchgate.net The performance of TD-DFT is dependent on the choice of the functional, with range-separated hybrids often providing accurate results for various types of electronic excitations. researchgate.netacs.org Real-time TD-DFT simulations can even be used to model the flow of charge within a molecule following an electronic excitation. chemrxiv.org

Natural Bond Orbital (NBO) analysis is a technique used to study bonding interactions and charge transfer within a molecule in a way that aligns with chemists' intuitive Lewis structure concepts. uba.ar It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uba.arresearchgate.net The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory, providing a measure of their stabilizing effect. researchgate.net

In this compound, NBO analysis would provide a detailed picture of its electronic structure. It could quantify the hyperconjugative interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring. These interactions are crucial for understanding the influence of the amino and hydroxyl groups on the ring's electronic properties. Similarly, the analysis would describe the nature of the C-F bonds and the effect of the electron-withdrawing fluorine atoms. Studies on other fluorinated and substituted phenols have effectively used NBO analysis to characterize intramolecular hydrogen bonds and the stability they provide. nih.govnih.gov

Table 2: Illustrative NBO Donor-Acceptor Interactions

This table shows examples of stabilizing interactions that could be identified in this compound by NBO analysis. The stabilization energy E(2) indicates the strength of the interaction.

| Donor NBO (Orbital) | Acceptor NBO (Orbital) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C) | ~20 | Resonance/Delocalization of oxygen lone pair into the ring. |

| LP (N) | π* (C-C) | ~45 | Resonance/Delocalization of nitrogen lone pair into the ring. |

| σ (C-H) | σ* (C-F) | ~1.5 | Hyperconjugation. |

Note: Data is illustrative and conceptual.

Molecular Modeling and Simulation

While quantum calculations focus on electronic structure, molecular modeling and simulation techniques are used to explore the physical behavior of molecules, such as their conformational preferences and chemical reactivity.

Conformational analysis involves identifying the different spatial arrangements (conformers or rotamers) of a molecule and determining their relative energies. For this compound, this would primarily involve studying the rotation of the hydroxyl (-OH) and amino (-NH₂) groups around their respective bonds to the benzene ring. rsc.orgacs.org

By calculating the energy as a function of the relevant dihedral angles, a potential energy surface can be generated. The minima on this surface correspond to the stable rotamers. This analysis helps determine the most likely shape of the molecule and the energy barriers between different conformations. rsc.org For substituted phenols, the preferred orientation of the hydroxyl group (either planar or twisted relative to the ring) is influenced by steric and electronic effects from other substituents. rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jst.go.jp For substituted phenols, the distribution of these orbitals reveals the most probable sites for electrophilic or nucleophilic attack. mdpi.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify different aspects of reactivity. These indices provide a quantitative basis for comparing the chemical behavior of different molecules.

Table 3: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom/group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Electrostatic Potential (MEP) and Hirshfeld Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map displays regions of varying electron density, typically using a color spectrum where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue signifies electron-deficient regions (positive potential, prone to nucleophilic attack). For an aromatic compound like this compound, the MEP would reveal negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, as well as the fluorine atoms, due to their high electronegativity. The hydrogen atoms of the amino and hydroxyl groups would, in contrast, exhibit positive potential. This distribution is critical for understanding how the molecule interacts with other molecules, including biological targets.

Prediction of Molecular Interactions and Binding Affinities

The prediction of how a molecule will interact with and bind to a biological target, such as a protein or enzyme, is a cornerstone of computational drug design. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to estimate the binding affinity and predict biological activity.

Molecular Docking simulations would place this compound into the active site of a target protein to predict its preferred orientation and binding energy. The amino and hydroxyl groups would likely act as key hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the binding pocket. The fluorine atoms can also participate in favorable interactions, including halogen bonding and hydrophobic contacts, which can enhance binding affinity.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a set of compounds including this compound, descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), and various electronic and steric parameters would be calculated. For this compound, some basic computational predictions are available, such as a TPSA of 46.25 Ų and a LogP of 1.2526. chemscene.com These descriptors, along with others, would be correlated with experimental activity data to build a predictive model. Such models can then be used to estimate the activity of new, unsynthesized derivatives and guide the design of more potent compounds. For example, this compound has been used in the preparation of derivatives that modulate enzyme activity, highlighting its role as a valuable scaffold in medicinal chemistry. chemicalbook.com

V. Chemical Reactivity and Derivatization of 4 Amino 2,5 Difluorophenol

Reactions Involving the Amino Group

The primary amine (-NH₂) functionality is a key site for derivatization, readily undergoing reactions typical of aromatic amines, such as acylation to form amides and condensation with carbonyls to yield Schiff bases. It is also the starting point for diazotization, opening pathways to a vast array of other functional groups.

The nucleophilic amino group of 4-Amino-2,5-difluorophenol reacts with acylating agents like acid chlorides, anhydrides, or carboxylic acids (often with coupling agents) to form stable amide derivatives. organic-chemistry.orgresearchgate.net This reaction is fundamental in medicinal chemistry for synthesizing compounds with potential biological activity. For instance, the acylation of a structurally similar compound, 2,4-dichloro-5-hydroxyaniline, with acetic anhydride (B1165640) is a known synthetic step. It is expected that this compound would react analogously to produce N-(2,5-difluoro-4-hydroxyphenyl)acetamide.

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Aromatic Amine | Acyl Halide / Anhydride | Amide | organic-chemistry.org |

| 2-aminobenzonitrile | Carbonyl Compound | Quinazolinone | organic-chemistry.org |

| 2,5-dichloro-4-hydroxyaniline | Acetic Anhydride | Acetamide |

Similarly, the amino group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov These reactions are typically catalyzed by acid and involve the removal of water. nepjol.info Schiff bases are valuable intermediates in organic synthesis and many exhibit significant biological properties. nih.govnepjol.info The formation of Schiff bases from aminotriazoles and various benzaldehydes demonstrates the general applicability of this reaction. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Schiff Base (Imine) | Acid or Base Catalyst, Removal of Water | nih.govfrontiersin.org |

One of the most important reactions of aromatic primary amines is diazotization, which converts the amino group into a diazonium salt (-N₂⁺). This transformation is typically achieved by treating this compound with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). google.combeilstein-journals.org

The resulting diazonium salt is a highly versatile intermediate. While often unstable, it can be used immediately in subsequent reactions. A key application is in azo coupling, an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. beilstein-journals.orgchimia.ch It reacts with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. beilstein-journals.orgresearchgate.net The position of coupling is typically para to the activating group of the coupling partner, unless that position is blocked. beilstein-journals.org

The synthesis of this compound itself can be achieved via the reverse of this process, where an aniline (B41778) is first diazotized and coupled with 2,5-difluorophenol (B1295083) to create an azo dye, which is then reduced to yield the final product. google.comgoogle.com This highlights the conditions under which these reactions proceed.

| Step | Reagents | Intermediate/Product | Key Conditions | Reference |

| Diazotization | This compound, NaNO₂, HCl | 2,5-Difluoro-4-hydroxyphenyldiazonium chloride | 0–5 °C | google.com |

| Azo Coupling | Diazonium Salt, Activated Aromatic (e.g., Phenol (B47542), Aniline) | Azo Compound | Mildly acidic or alkaline pH | beilstein-journals.org |

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is another key functional handle, allowing for etherification and esterification reactions. Its acidity and nucleophilicity are modulated by the fluorine atoms and the amino group on the ring.

The phenolic proton can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This allows for O-alkylation via reaction with alkyl halides or other electrophiles to form ethers, a process known as the Williamson ether synthesis. google.com For example, a related compound, 4-amino-2,5-dichlorophenol, undergoes an addition reaction with hexafluoropropylene in the presence of a base to form a hexafluoropropoxy ether derivative. google.com

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Base, then Alkyl Halide | Aryl Ether | google.com |

| 4-Amino-2,5-dichlorophenol | Hexafluoropropylene, Triethylamine | Aryl Ether | google.com |

Esterification of the hydroxyl group can be accomplished by reaction with acid chlorides, anhydrides, or carboxylic acids. The reaction with carboxylic acids is often facilitated by a dehydrating agent or a catalyst, such as in the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org The synthesis of aspirin (B1665792) from salicylic (B10762653) acid and acetic anhydride is a classic example of phenolic esterification. youtube.com

Phenols, and particularly aminophenols, are susceptible to oxidation. The oxidation of this compound can lead to the formation of highly reactive intermediates such as phenoxy radicals or quinone-imines. These species can subsequently polymerize or engage in oxidative coupling reactions, often resulting in the formation of colored, complex oligomeric or polymeric materials. asm.orgepa.gov This reactivity is harnessed in some biological systems and industrial processes but can also be a pathway for degradation. dtu.dk For example, enzymes like phenol oxidases can catalyze the polymerization of various substituted phenols. asm.org

Aromatic Ring Functionalization and Substitution Reactions

While the fluorine atoms are generally unreactive towards substitution, the carbon atoms of the aromatic ring can undergo electrophilic aromatic substitution. The powerful activating, ortho, para-directing effects of the hydroxyl and amino groups dominate, directing incoming electrophiles to the C3 and C6 positions, which are ortho to the hydroxyl and meta to the amino group, and vice-versa. However, the traditional synthesis of this compound via nitration of 2,5-difluorophenol is known to result in poor yields, indicating a lack of high regioselectivity in that specific electrophilic substitution. google.com

Modern cross-coupling reactions provide a more controlled method for ring functionalization. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide using a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgmdpi.com To participate in such reactions, this compound would first need to be converted to an organohalide (e.g., through halogenation) or an organoboron derivative. A modern variation of the Sandmeyer reaction allows for the conversion of anilines into arylboronic esters using tert-butyl nitrite and bis(pinacolato)diboron (B136004) (B₂pin₂), which can then be used in Suzuki couplings. rsc.org This offers a direct route to functionalizing the C4 position after protecting the hydroxyl group.

| Step | Description | Reagents | Product | Reference |

| Activation | Conversion of amine to boronic ester | t-BuONO, B₂pin₂ | Arylboronic Ester | rsc.org |

| Coupling | Suzuki-Miyaura Reaction | Aryl Halide, Pd Catalyst, Base | Biaryl Compound | researchgate.netnih.gov |

Synthesis and Exploration of Novel Derivatives and Analogs

The exploration of novel derivatives from this compound focuses on two main strategies: modifying the substitution pattern of the fluorinated aminophenol core and conjugating the molecule with other chemical entities to create hybrid compounds. These approaches aim to fine-tune the physicochemical and biological properties of the parent compound.

The synthesis of fluorinated aminophenol derivatives with varied substitution patterns is a key area of research. By altering the position and number of fluorine atoms, as well as introducing other substituents on the aromatic ring, chemists can systematically study structure-activity relationships.

Patents have described general processes for the preparation of a range of halogenated 4-aminophenols. google.com One such process involves the conversion of an aniline derivative to a diazonium salt, which then reacts with a phenol to form a phenylazophenol. Subsequent reduction of this intermediate yields the desired 4-aminophenol (B1666318). google.com This methodology is suitable for producing a variety of fluorinated and otherwise halogenated aminophenols. google.com

While the synthesis of many of these compounds is claimed in patents, detailed research findings for each specific derivative are not always publicly available. However, the general synthetic routes provide a framework for their preparation. The table below lists some of the fluorinated aminophenol derivatives with modified substitution patterns that have been reported in the literature, highlighting the structural diversity that can be achieved.

The amino and hydroxyl groups of this compound serve as convenient handles for conjugation to other molecules, leading to the formation of hybrid compounds with potentially enhanced or novel properties. This strategy is widely used in medicinal chemistry to combine the features of a pharmacophore with other functional moieties.

A specific example of the synthesis of a hybrid compound involves the reaction of this compound with 4-chloro-7-methoxyquinoline-6-carboxamide. echemi.com In a microwave-assisted reaction in N-methylpyrrolidone with potassium t-butoxide as a base, the amino group of this compound displaces the chlorine atom on the quinoline (B57606) ring to form a new carbon-nitrogen bond. echemi.com This reaction creates a more complex molecular architecture that joins the fluorinated aminophenol moiety with a quinoline carboxamide scaffold. echemi.com

The general principle of forming conjugates is also seen in the synthesis of amino acid-conjugated natural products, where ester or amide bonds are formed to improve properties like drug delivery. ebi.ac.uk Similarly, the amino group of this compound can be acylated or can react with aldehydes or ketones to form Schiff bases, which are versatile intermediates for further chemical transformations. The formation of Schiff bases from aminophenols with various aldehydes is a well-established method for creating new derivatives. nih.govfrontiersin.org

The table below outlines a representative example of a hybrid compound synthesized from this compound.

The synthesis of such hybrid molecules demonstrates the utility of this compound as a versatile building block for creating structurally complex and functionally diverse chemical entities. The exploration of these derivatives continues to be an active area of chemical research.

Vi. Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

The strategic placement of functional groups on the 4-Amino-2,5-difluorophenol molecule makes it a valuable intermediate in organic synthesis. The amino and hydroxyl groups can readily participate in reactions to form new bonds, while the fluorine atoms can influence the electronic properties and biological activity of the final products. tcichemicals.com

Precursor for Pharmaceutical Compounds

In the pharmaceutical industry, this compound serves as a precursor for the synthesis of new drug candidates. lookchem.com Its structure is incorporated into larger, more complex molecules to create compounds with potential therapeutic properties. The presence of fluorine atoms is particularly significant in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability of drugs. tcichemicals.com Research has shown its use in the creation of substituted pyrazolone (B3327878) compounds, which are being investigated for various therapeutic uses. google.com

Building Block for Agrochemicals

Similar to its role in pharmaceuticals, this compound is also utilized as a building block in the agrochemical industry. lookchem.comnetascientific.com The introduction of fluorine atoms into pesticides can lead to increased efficacy and selectivity. tcichemicals.com The compound's reactive sites allow for its integration into novel pesticide formulations, contributing to the development of new crop protection agents.

Synthesis of Dyes and Colorants

The aromatic nature and reactive functional groups of this compound make it a suitable intermediate in the synthesis of dyes and colorants. echemi.com The amino and hydroxyl groups can act as auxochromes, which are groups that can intensify the color of a chromophore, the part of a molecule responsible for its color. By chemically modifying these groups, a wide range of colors can be produced, leading to the development of new dyes for various applications.

Development of Advanced Functional Materials

The unique properties of this compound also lend themselves to the creation of advanced functional materials with tailored characteristics.

Integration into Polymeric Materials (e.g., Nanofiltration Membranes)

This compound can be incorporated into polymer chains through polycondensation reactions involving its amino and hydroxyl groups. This allows for the synthesis of specialized polymers with enhanced thermal stability, chemical resistance, and specific filtration properties. One notable application is in the development of nanofiltration membranes. The precise structure of the pores in these membranes, influenced by the monomers used, allows for the selective separation of molecules and ions. While research has been conducted on the removal of similar compounds like 4-Amino-3,5-dichlorophenol using nanofiltration, the integration of this compound into the membrane structure itself is an area of ongoing research. mdpi.com

Self-Assembling Systems and Supramolecular Structures

The ability of molecules to spontaneously organize into well-defined structures, a process known as self-assembly, is a key principle in creating complex nanomaterials. nih.govmdpi.comrsc.orgsemanticscholar.org Amino acids and their derivatives are known to form such supramolecular structures. nih.govmdpi.comrsc.orgsemanticscholar.org this compound, with its amino and hydroxyl groups capable of forming hydrogen bonds and its aromatic ring facilitating π-π stacking interactions, has the potential to participate in the formation of self-assembling systems. These ordered assemblies can exhibit novel electronic, optical, or catalytic properties, opening doors for applications in nanotechnology and materials science. bldpharm.com

Optoelectronic Materials (if applicable, based on derivatives)

While this compound is not typically used as a final optoelectronic material itself, its derivatives are of significant interest in this field. The unique combination of a phenol (B47542), an amine, and two fluorine atoms on an aromatic ring makes it a valuable building block for synthesizing more complex organic molecules and polymers with tailored electronic and photophysical properties.

The strategic incorporation of fluorine atoms into conjugated organic materials is a widely recognized approach for tuning their optoelectronic characteristics. nih.govrsc.org Fluorination generally lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule. rsc.org This can facilitate easier electron injection from electrodes into the material, a crucial factor for efficient Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govrsc.org Furthermore, the high electronegativity of fluorine can enhance the oxidative stability of the material, leading to more robust and longer-lasting devices. rsc.org

Derivatives of this compound can be designed to leverage these benefits. The amino and hydroxyl groups serve as reactive handles for polymerization or for coupling with other molecular fragments to extend the π-conjugated system. For instance, aminophenols can be copolymerized with other monomers like aniline (B41778) to create conductive polymers. research-nexus.netacs.org By using a fluorinated monomer like this compound, the resulting polymer's electronic properties can be systematically modulated.

Research on fluorinated thiophene-phenylene co-oligomers has shown that fluorination can lead to increased photoluminescence quantum yield and absorbance, along with finely tuned LUMO levels. nih.gov Fluorine atoms can also influence the intermolecular packing in the solid state, often promoting the desirable π-stack arrangement that enhances charge carrier mobility. rsc.org The synthesis of materials for organic electronics from fluorinated phenol precursors is an area of active investigation. smolecule.com

Therefore, derivatives of this compound are applicable as precursors for a range of optoelectronic materials, including:

Organic Light-Emitting Diodes (OLEDs): As components of emissive or charge-transport layers where fluorine's ability to lower LUMO levels can improve electron injection and device efficiency. rsc.org

Organic Field-Effect Transistors (OFETs): The introduction of fluorine can help create n-type or ambipolar semiconducting materials, and its influence on molecular packing can enhance charge mobility. nih.govrsc.org

The compound's structure provides a platform for creating advanced materials where the fluorine atoms pre-engineer desirable electronic properties into the molecular backbone.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 120103-19-7 | research-nexus.netechemi.comchemicalbook.comsigmaaldrich.comchemscene.com |

| Molecular Formula | C₆H₅F₂NO | research-nexus.netechemi.comsigmaaldrich.comchemscene.com |

| Molecular Weight | 145.11 g/mol | research-nexus.netchemscene.com |

| Physical Form | Solid, pale brown solid | rsc.orgechemi.comsigmaaldrich.com |

| Boiling Point | 251.8 °C at 760 mmHg | [N/A] |

| Density | 1.472 g/cm³ | [N/A] |

| Synonym | 2,5-Difluoro-4-hydroxyaniline | research-nexus.netchemscene.com |

| Storage | Inert atmosphere, store in freezer under -20°C or at 4°C, protect from light | rsc.orgresearch-nexus.netsigmaaldrich.comchemscene.com |

Vii. Biological and Toxicological Research on 4 Amino 2,5 Difluorophenol

In Vitro Toxicological Assessment

No publicly available studies on the in vitro toxicological assessment of 4-Amino-2,5-difluorophenol were found. Research in this area would typically involve the following:

Cytotoxicity Studies in Cellular Models (e.g., Renal Cortical Slices)

This section would detail experiments using cell cultures or tissue models, such as renal cortical slices, to determine the direct toxicity of this compound. Data would likely be presented in tables showing dose-dependent effects on cell viability, often measured by lactate (B86563) dehydrogenase (LDH) release.

Example Data Table (Hypothetical):

| Concentration (mM) | Mean LDH Release (% of Control) ± SD |

|---|---|

| 0 (Control) | 100 ± 5 |

| 0.1 | Data Not Available |

| 0.5 | Data Not Available |

| 1.0 | Data Not Available |

Investigation of Mechanisms of Cytotoxicity (e.g., Reactive Intermediate Formation, Oxidative Stress)

This subsection would focus on the molecular mechanisms underlying any observed cytotoxicity. It would explore whether this compound's toxicity is mediated by the formation of reactive intermediates, the induction of oxidative stress (e.g., depletion of glutathione, generation of reactive oxygen species), or other pathways.

Genetic Toxicology and Mutagenicity Studies (e.g., Ames Test)

Here, the potential of this compound to cause genetic mutations would be assessed. The Ames test, a common bacterial reverse mutation assay, would be a key study. Results would indicate whether the compound is mutagenic, with or without metabolic activation.

Example Data Table (Hypothetical):

| Strain | Metabolic Activation (S9) | Result |

|---|---|---|

| TA98 | - | Data Not Available |

| TA98 | + | Data Not Available |

| TA100 | - | Data Not Available |

| TA100 | + | Data Not Available |

| TA1535 | - | Data Not Available |

| TA1535 | + | Data Not Available |

| TA1537 | - | Data Not Available |

In Vivo Toxicological Assessment

No specific in vivo toxicological studies for this compound were identified. This area of research would involve studies in animal models to understand the compound's effects on whole organisms.

Organ-Specific Toxicity (e.g., Nephrotoxicity, Hepatotoxicity)

This section would describe studies investigating the toxic effects of this compound on specific organs, most notably the kidneys (nephrotoxicity) and liver (hepatotoxicity). Key indicators would include changes in organ weight, histopathological findings (e.g., necrosis), and alterations in relevant blood biomarkers.

Example Data Table (Hypothetical):

| Organ | Finding |

|---|---|

| Kidney | Data Not Available |

Systemic Toxicity and Adverse Effects

This final subsection would cover the broader, systemic effects of exposure to this compound in animal models. It would include observations on general health, body weight changes, and any other signs of toxicity affecting the entire system.

Bioactivation and Metabolism Pathways in Mammalian Systems

The metabolism of this compound in mammalian systems is a critical area of study, as the process of bioactivation can lead to the formation of reactive metabolites. While specific studies on this compound are limited, the metabolic pathways can be inferred from research on related halogenated anilines and aminophenols.

The primary routes of biotransformation for aminophenols and their derivatives involve oxidation of the phenyl ring, N-oxidation, and N-acetylation. nih.gov These reactions are often catalyzed by the cytochrome P450 (P450) family of enzymes, which are central to the metabolism of a vast number of xenobiotics. annualreviews.orgwashington.eduuv.es The introduction of fluorine atoms into a molecule can significantly alter its metabolic fate. Fluorine substitution is known to influence the rate, route, and extent of drug metabolism, often by blocking sites susceptible to metabolic attack due to the strength of the carbon-fluorine bond. annualreviews.org

However, metabolic defluorination, catalyzed by P450 enzymes, can and does occur. annualreviews.org For halogenated anilines, cytochrome P450 can catalyze dehalogenation to form 4-aminophenol (B1666318) metabolites. nih.gov The rate of this dehalogenation is influenced by the nature of the halogen substituent. Studies on polyfluorinated anilines have shown that increasing the number of electron-withdrawing fluorine substituents can make the elimination of a fluorine atom at the C4-position more difficult. This can lead to a metabolic shift towards the formation of other metabolites, such as 2-aminophenols and N-hydroxyanilines. nih.gov

The bioactivation of aminophenols can result in the formation of reactive quinoneimine metabolites. vu.nl These electrophilic species are capable of covalently binding to cellular macromolecules like proteins and DNA, which is a key mechanism of toxicity for many compounds. The formation of these reactive intermediates is a crucial step in the potential toxicity of aminophenols. For instance, the bioactivation of related compounds like 4-amino-2,6-dichlorophenol (B1218435) is thought to proceed via P450-mediated generation of reactive quinone intermediates. In some cases, enzymes other than P450, such as peroxidases and cyclooxygenases, may also play a role in the bioactivation of halogenated aminophenols. nih.gov

Carcinogenicity Studies (drawing insights from related aminophenols)

The carcinogenic potential of aminophenols is often linked to their metabolic activation to reactive species that can damage DNA. iarc.fr Some aminophenols have been shown to cause mutations (genetic changes), which may indicate a cancer risk. annualreviews.org The presence and position of substituents on the aromatic ring can significantly influence the carcinogenic potential. For example, polychlorophenols are classified as possibly carcinogenic to humans by IARC. bcerp.org

Pharmacological and Biological Activity Profiling

Derivatives of aminophenols have been investigated for their antimicrobial properties. While specific data for this compound is limited, studies on related Schiff bases and other derivatives of aminophenol show a broad spectrum of activity against various bacterial and fungal strains. nih.gov The introduction of halogen atoms, such as fluorine, into the structure of pharmacologically active compounds can enhance their antimicrobial efficacy. dergipark.org.tr

Research on aminophenol derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.comnih.gov For example, certain Schiff base derivatives of 4-aminophenol have shown inhibitory activity against Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, and the fungus Saccharomyces cerevisiae. nih.govmdpi.com The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.

Table 1: Representative Antimicrobial Activity of Aminophenol Derivatives This table presents data from related aminophenol derivatives to illustrate potential activity, as specific data for this compound is not available.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Aminophenol Schiff Base Derivative (S-5) | Saccharomyces cerevisiae | < 1000 | nih.govmdpi.com |

| 4-Aminophenol Schiff Base Derivative (S-4) | Bordetella bronchiseptica | < 1000 | nih.govmdpi.com |

Data is illustrative and derived from studies on related compounds.

A therapeutic approach for managing type 2 diabetes involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. frontiersin.org By inhibiting these enzymes, the rate of glucose absorption after a meal can be slowed, leading to a reduction in postprandial hyperglycemia. scielo.br Aminophenol derivatives have been explored for their potential as inhibitors of these enzymes. nih.govmdpi.com

Studies on Schiff base derivatives of 4-aminophenol have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase in a concentration-dependent manner. nih.govmdpi.com The inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a standard measure of inhibitory potency.

Table 2: Representative Enzyme Inhibitory Activity of Aminophenol Derivatives This table presents data from related aminophenol derivatives to illustrate potential activity, as specific data for this compound is not available.

| Compound Type | Enzyme | % Inhibition (at 500 ppm) | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4-Aminophenol Schiff Base Derivative (S-2) | α-Amylase | ~93% | Not Reported | nih.govmdpi.com |

| 4-Aminophenol Schiff Base Derivative (S-1) | α-Glucosidase | ~77% | Not Reported | nih.govmdpi.com |

| Flavonoid Derivative (4) | α-Glucosidase | Not Applicable | 15.71 ± 0.21 | frontiersin.org |

Data is illustrative and derived from studies on related compounds. The specific derivatives S-1 and S-2 are different from this compound.

The interaction of small molecules with DNA is a fundamental aspect of molecular biology and pharmacology, particularly in the development of anticancer agents. nih.gov Aminophenol derivatives have been the subject of DNA interaction studies. nih.govmdpi.com The binding of a small molecule to DNA can occur through several non-covalent modes, including intercalation, groove binding, and electrostatic interactions. nih.gov

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This can lead to changes in the DNA structure, such as an increase in the length of the DNA molecule and unwinding of the helix. Groove binding involves the fitting of a molecule into the major or minor grooves of the DNA, often stabilized by hydrogen bonds and van der Waals forces. Electrostatic interactions occur between a positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Spectroscopic techniques, such as UV-Visible absorption spectroscopy, are commonly used to study these interactions. Changes in the absorption spectrum of a compound upon addition of DNA can indicate binding. A hyperchromic effect (an increase in absorbance) can suggest the breaking of the secondary structure of DNA, while a hypochromic effect (a decrease in absorbance) is often indicative of intercalation. A bathochromic shift (red shift) in the wavelength of maximum absorbance can also suggest strong interaction. nih.govmdpi.com Studies on certain 4-aminophenol Schiff base derivatives have shown both hyperchromic and bathochromic shifts upon interaction with human DNA, suggesting a binding interaction. nih.govmdpi.com

The interaction of small molecules with specific protein receptors is the basis for the action of many drugs. While there is no direct evidence of this compound binding to specific receptors, research on structurally related compounds provides some insights. For instance, a tetrahalogenated Schiff base, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, has been investigated for its potential interaction with serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors, which are targets for antipsychotic drugs. dergipark.org.tr

Furthermore, the 2,6-difluorophenol (B125437) moiety has been used as a bioisostere for a carboxylic acid group in the design of inhibitors for GABA aminotransferase (GABA-AT), an enzyme involved in the metabolism of the neurotransmitter GABA. tandfonline.com This suggests that the difluorophenol structure can interact with the active sites of specific enzymes. The ability of fluorine substitution to enhance the binding affinity of a compound to a target protein is a well-established principle in medicinal chemistry. tandfonline.com This can occur through direct interactions of the fluorine atom with the protein or by influencing the polarity of other functional groups on the molecule. tandfonline.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of this compound derivatives in medicinal chemistry has led to significant insights into their structure-activity relationships (SAR). These studies are crucial for optimizing the biological activity of lead compounds by systematically modifying their chemical structures. Research has primarily focused on how substitutions on the aromatic ring and the amino group influence the efficacy of these compounds as inhibitors of various biological targets.

One area of investigation has been the development of allosteric inhibitors of the AAA ATPase p97, an enzyme implicated in cancer. In these studies, derivatives of this compound have been synthesized and evaluated. For instance, the modification of the aminophenol scaffold has revealed critical determinants for inhibitory activity. While the core structure is important, substitutions at various positions have been shown to either enhance or diminish the compound's potency. A key finding was that removal of the N-4 nitrogen, resulting in a 2-amino pyridine (B92270) derivative, was detrimental to the activity.

Further SAR studies on this class of inhibitors explored the impact of substituents at the 2-amino position and the 5-position of the phenyl ring. Even conservative replacements at the 2-position, such as with hydrogen, a hydroxyl group, or an N-methyl group, were found to be unfavorable for activity. This suggests a strict requirement for the primary amino group at this position for optimal interaction with the biological target.

The following table summarizes the impact of these substitutions on the inhibitory activity against p97:

| Compound/Modification | Structure | IC50 (µM) | Reference |

| 2-amino pyridine derivative | Removal of N-4 nitrogen | 0.5 ± 0.2 | |

| 2-position replacements | Replacement of 2-amino group with H, OH, or N-methyl | Detrimental to activity |